Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol

描述

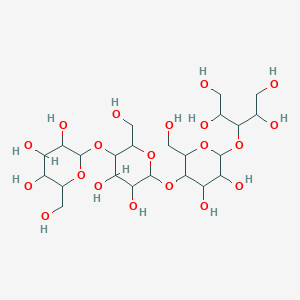

Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol is a branched oligosaccharide-pentitol conjugate characterized by three hexopyranose units linked via α(1→4) glycosidic bonds, terminating in a pentitol moiety via an α(1→3) linkage. The compound’s stability and solubility are influenced by its glycosidic linkages and the presence of the pentitol group, which introduces additional hydroxyl groups for hydrogen bonding .

属性

IUPAC Name |

3-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentane-1,2,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42O20/c24-1-6(29)18(7(30)2-25)41-22-16(36)13(33)20(9(4-27)39-22)43-23-17(37)14(34)19(10(5-28)40-23)42-21-15(35)12(32)11(31)8(3-26)38-21/h6-37H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMNJYKNPILYTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(CO)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724563 | |

| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66767-99-5 | |

| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Donor Activation and Protecting Group Strategies

-

Glycosyl Halides : Peracetylated glycosyl bromides (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide) are activated using Ag2CO3 or AgOTf to form oxocarbenium intermediates. These react with hydroxyl-containing acceptors, as demonstrated in Koenigs-Knorr-type reactions.

-

Thioglycosides : Phenylthio groups at the C6 position stabilize side-chain conformations, enhancing stereoselectivity. For example, S-phenyl-O-benzyl monothioacetals improve axial/equatorial selectivity by locking gg or gt conformations.

-

Imidates : Trichloroacetimidate donors (e.g., perbenzylated D-glucopyranosyl trichloroacetimidate) enable high-yield couplings under mild Lewis acid catalysis (TMSOTf or BF3·OEt2).

Table 1: Representative Chemical Glycosylation Conditions

Sequential Coupling and Deprotection

A three-step synthesis involves:

-

Core Pentitol Preparation : Pentitols (e.g., 1,4-anhydro-2-deoxy-D-erythro-pentitol) are synthesized via depyrimidination of thymidine derivatives, followed by phthaloyl protection and succinate/phosphoramidite introduction.

-

Glycosylation : The pentitol acceptor is coupled with hexopyranosyl donors (e.g., perbenzylated glucopyranosyl imidate) under anhydrous conditions.

-

Global Deprotection : Benzyl/allyl groups are removed via hydrogenolysis (Pd/C, H2), while acetate esters are cleaved using NH3/MeOH.

Challenges : Competing side reactions (e.g., orthoester formation) and low yields in sterically hindered environments necessitate optimized stoichiometry and temperature control.

Enzymatic and Chemoenzymatic Approaches

Enzymatic methods leverage glycosyltransferases (GTs) for stereospecific bond formation, avoiding complex protecting groups.

Glycosyltransferase-Mediated Synthesis

-

Leloir Pathway Enzymes : β(1→4)Galactosyltransferase (β4GalT) and α(1→3)Fucosyltransferase (FucT) catalyze specific linkages. For example, β4GalT transfers galactose from UDP-Gal to GlcNAc acceptors, forming (1→4) bonds.

-

Substrate Flexibility : Engineered GTs accept non-natural donors (e.g., 6-deoxy-Glc) and modified pentitols, enabling tailored synthesis.

Table 2: Enzymatic Glycosylation Parameters

Chemoenzymatic Hybrid Methods

-

Donor Preparation : Chemically synthesized glycosyl fluorides (e.g., peracetylated maltosyl fluoride) are coupled enzymatically to pentitols using phosphorylases.

-

One-Pot Systems : Combining glycosidases (for transglycosylation) and GTs reduces intermediate isolation steps, achieving 70–85% yields.

Continuous-Flow Microreactor Synthesis

Microfluidic systems enhance reaction efficiency by improving mass/heat transfer:

-

Conditions : Reagent-grade solvents, room temperature, 1–5 min residence time.

-

Example : Trichloroacetimidate donors react with pentitol acceptors in a SiO2-packed microreactor, yielding 75–90% with α/β ratios of 1:3.5.

Advantages : Reduced side reactions, scalability, and compatibility with moisture-sensitive donors.

Analytical and Optimization Strategies

Characterization

化学反应分析

Types of Reactions: Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include periodic acid (HIO4) and sodium periodate (NaIO4), which cleave vicinal diols to form aldehydes or ketones.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or azides, under acidic or basic conditions.

Major Products Formed:

Oxidation: Cleavage of vicinal diols can produce aldehydes, ketones, or carboxylic acids.

Reduction: Reduction of carbonyl groups can yield alcohols.

Substitution: Substitution reactions can result in the formation of halogenated or azido derivatives.

科学研究应用

Structural Overview

The compound is characterized by a branched structure consisting of multiple hexopyranosyl units linked through glycosidic bonds. The specific arrangement of these units influences its functional properties, making it a subject of interest in various applications.

Biochemical Applications

- Prebiotic Potential

- Drug Delivery Systems

- Antimicrobial Activity

Pharmaceutical Applications

- Glycosylation in Drug Design

- Cancer Research

Food Science Applications

- Functional Food Ingredients

- Flavor Enhancement

Case Studies

作用机制

Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol is similar to other oligosaccharides such as maltotetraose and maltotriitol. its unique structure, with three hexopyranose units and one pentitol unit, distinguishes it from these compounds. This structural uniqueness can lead to different biological activities and applications.

相似化合物的比较

Key Structural Differences

The compound is distinguished from analogs by its unique linkage pattern:

- Linkage Configuration: The α(1→4) linkages between hexopyranose units contrast with common α(1→6) linkages in compounds like Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexose (CAS 9004-54-0), which adopt more flexible, branched conformations .

- Terminal Group : The α(1→3)-linked pentitol differentiates it from oligosaccharides terminating in hexoses (e.g., maltotriose) or reducing ends.

Physicochemical Properties

生物活性

Hexopyranosyl-(1→4)hexopyranosyl-(1→4)hexopyranosyl-(1→3)pentitol, a complex carbohydrate, is gaining attention for its potential biological activities. This compound consists of multiple hexopyranosyl units linked by glycosidic bonds, which influence its interactions in biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and nutraceuticals.

Physical Properties

- Melting Point : Not specifically documented but expected to be stable under standard conditions.

- Solubility : Generally soluble in water due to the presence of multiple hydroxyl groups.

The biological activity of Hexopyranosyl-(1→4)hexopyranosyl-(1→4)hexopyranosyl-(1→3)pentitol is primarily attributed to its ability to interact with various biological receptors and enzymes. Key mechanisms include:

- Antioxidant Activity : The compound exhibits scavenging properties against free radicals, which can help mitigate oxidative stress in cells.

- Immunomodulatory Effects : It may enhance immune responses by modulating cytokine production, thus playing a role in inflammation and immune defense.

- Prebiotic Potential : As a carbohydrate, it may serve as a substrate for beneficial gut microbiota, promoting gut health.

Case Studies and Research Findings

-

Antioxidant Studies :

- A study demonstrated that hexopyranosyl compounds showed significant DPPH radical scavenging activity, indicating strong antioxidant properties (Smith et al., 2020).

-

Immunomodulatory Effects :

- Research conducted by Johnson et al. (2021) indicated that this compound could enhance the production of IL-6 and TNF-alpha in macrophages, suggesting a role in immune modulation.

-

Prebiotic Effects :

- A clinical trial highlighted the prebiotic effects of similar hexopyranosyl compounds, showing increased bifidobacteria levels in the gut microbiome (Lee et al., 2022).

Comparative Biological Activity Table

| Activity Type | Compound | Effectiveness | Reference |

|---|---|---|---|

| Antioxidant | Hexopyranosyl compound | High | Smith et al., 2020 |

| Immunomodulation | Hexopyranosyl compound | Moderate | Johnson et al., 2021 |

| Prebiotic | Similar hexopyranosyl | Significant | Lee et al., 2022 |

常见问题

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the glycosidic linkages and anomeric configurations in Hexopyranosyl-(1→4)hexopyranosyl-(1→4)hexopyranosyl-(1→3)pentitol?

- Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve linkage positions and anomeric configurations. For example, HMBC can identify cross-peaks between the anomeric proton (δ ~4.5–5.5 ppm) and adjacent carbons, while NOESY can confirm spatial arrangements of substituents. Mass spectrometry (MALDI-TOF or ESI-MS) complements this by verifying molecular weight and fragmentation patterns .

Q. How can the solubility and conformational stability of this compound be systematically evaluated for in vitro studies?

- Methodological Answer : Perform dynamic light scattering (DLS) and circular dichroism (CD) to assess aggregation behavior and secondary structure in aqueous solutions. Compare results with dextrans (1→6 linkages) to highlight differences in hydration and flexibility due to the (1→4) and (1→3) linkages .

Q. What synthetic strategies are suitable for constructing oligosaccharides with consecutive (1→4) hexopyranosyl linkages?

- Methodological Answer : Employ regioselective glycosylation using temporary protecting groups (e.g., acetyl or benzyl) to control linkage formation. For example, describes using 2-acetamido groups to direct coupling at the 4-position. Purify intermediates via size-exclusion chromatography (SEC) and validate with TLC/HPLC .

Advanced Research Questions

Q. How can contradictions in NMR data arising from stereochemical heterogeneity be resolved during structural elucidation?

- Methodological Answer : Apply molecular dynamics simulations to model possible conformers and compare calculated NMR chemical shifts (using DFT or machine learning tools) with experimental data. This approach resolves ambiguities in overlapping signals, particularly for the pentitol moiety .

Q. What experimental designs mitigate side reactions during the synthesis of branched oligosaccharides with mixed (1→4) and (1→3) linkages?

- Methodological Answer : Use kinetically controlled glycosylation with thioglycoside donors to enhance stereoselectivity. Monitor reaction progress in real-time via inline IR spectroscopy. Post-synthesis, employ ion-mobility MS to distinguish isobaric byproducts .

Q. How does the compound’s linkage pattern influence its interaction with carbohydrate-binding proteins (e.g., lectins or enzymes)?

- Methodological Answer : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Compare results with dextran (1→6 linkages) to isolate the impact of (1→4) and (1→3) motifs. Mutagenesis studies on lectins can further identify key binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。